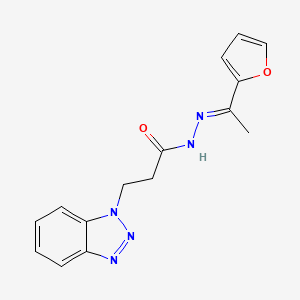

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide

Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-furyl)ethylidene)propanohydrazide is a hydrazide derivative featuring a benzotriazole core linked to a propanohydrazide chain and a 2-furyl ethylidene substituent. The benzotriazole moiety (C₆H₄N₃) is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and medicinal applications.

Synthetic routes for analogous compounds (e.g., hydrazide derivatives) often involve condensation reactions between hydrazides and aldehydes/ketones, as exemplified by the formation of ethylidene hydrazides in and . Structural confirmation typically employs spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography (e.g., SHELXL software in ) .

Properties

CAS No. |

612047-70-8 |

|---|---|

Molecular Formula |

C15H15N5O2 |

Molecular Weight |

297.31 g/mol |

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]propanamide |

InChI |

InChI=1S/C15H15N5O2/c1-11(14-7-4-10-22-14)16-18-15(21)8-9-20-13-6-3-2-5-12(13)17-19-20/h2-7,10H,8-9H2,1H3,(H,18,21)/b16-11+ |

InChI Key |

JKHCODLGWJBVLA-LFIBNONCSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CO3 |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide typically involves the following steps:

Formation of the Benzotriazole Ring: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

Formation of the Hydrazide Group: This involves the reaction of an appropriate acid chloride with hydrazine.

Condensation Reaction: The final step involves the condensation of the benzotriazole derivative with the hydrazide in the presence of a furan aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The benzotriazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Oxides of the benzotriazole and furan rings.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(1-(2-furyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, making it a potential ligand for metal complexes. The hydrazide group can form hydrogen bonds and interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The target compound’s structural analogs differ primarily in their substituents, which influence electronic properties, solubility, and bioactivity. Key examples include:

Key Observations :

- Electronic Effects: The 2-methoxy group in enhances electron density, while the 4-fluoro substituent in introduces electronegativity.

- Spectral Signatures : Benzotriazole protons consistently appear at δ 7.5–8.2 ppm across analogs. Substituent-specific peaks (e.g., furan H at δ 6.3–7.5) aid structural differentiation .

Crystallographic and Computational Analysis

- X-ray Validation : Analogous compounds (e.g., ’s triazole derivative) use SHELX programs for crystallographic refinement, suggesting similar applicability for the target compound .

- Collision Cross-Section (CCS) : While the target lacks CCS data, ’s benzotriazole-hydrazide analog predicts CCS values of 174–186 Ų for adducts, useful for mass spectrometry characterization .

Coordination Chemistry

The propanohydrazide moiety acts as an N,O-bidentate ligand, as seen in ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. The target compound’s furan and benzotriazole groups may facilitate metal binding, relevant for catalytic or sensor applications .

Biological Activity

The compound 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(1-(2-furyl)ethylidene)propanohydrazide is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial, antifungal, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzotriazole derivatives with furyl-substituted aldehydes in the presence of hydrazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study evaluated various benzotriazole compounds against bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with bulky hydrophobic groups showed enhanced antibacterial activity compared to smaller analogs .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15a | E. coli | 10 μg/mL |

| 15d | Staphylococcus aureus | 5 μg/mL |

| 17h | Bacillus subtilis | 15 μg/mL |

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been extensively studied. For instance, certain derivatives showed MIC values against Candida albicans ranging from 1.6 to 25 μg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring significantly enhanced antifungal activity.

Table 2: Antifungal Activity of Selected Benzotriazole Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 22b | Candida albicans | 12.5 μg/mL |

| 22d | Aspergillus niger | 25 μg/mL |

| 20 | Candida albicans | 10 μg/mL |

Anticancer Potential

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. For example, certain compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A recent study investigated the effects of a series of benzotriazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the benzotriazole ring led to increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative exhibited an IC50 value of approximately 15 μM against MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.